molecular formula C16H28N2O6 B8240777 2-Oxa-7-azaspiro[4.4]nonane hemioxalate

2-Oxa-7-azaspiro[4.4]nonane hemioxalate

Cat. No.: B8240777
M. Wt: 344.40 g/mol
InChI Key: VNOICPVWJHPLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-7-azaspiro[4.4]nonane hemioxalate (CAS 2828444-89-7) is a high-purity spirocyclic chemical building block designed for research and development in medicinal chemistry. This compound features a unique three-dimensional structure where pyrrolidine and tetrahydrofuran rings are conjoined at a single spiro carbon atom, creating a rigid, well-defined scaffold . The incorporation of spirocyclic systems like the 2-oxa-7-azaspiro[4.4]nonane core is a key strategy in contemporary drug discovery to move away from flat, two-dimensional molecules towards more complex three-dimensional structures . This "escaping from flatland" approach can lead to improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability, which are critical for successful drug development . The rigidity of the spirocyclic scaffold reduces the entropic penalty upon binding to biological targets, potentially increasing potency and selectivity . As a salt form, the hemioxalate offers improved handling characteristics and may enhance the solubility and dissolution rate of the compound for research applications . With a molecular formula of C16H28N2O6 and a molecular weight of 344.40 g/mol , this versatile intermediate is a valuable asset for constructing novel molecular entities with potential pharmacological activity. Handling Note: This product is classified with the signal word "Warning" and may cause skin and eye irritation (H315, H319) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions. Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-5-7(1)2-4-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOICPVWJHPLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2.C1CNCC12CCOC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of the 2 Oxa 7 Azaspiro 4.4 Nonane Scaffold

Established Synthetic Routes to the 2-Oxa-7-azaspiro[4.4]nonane Core Structure

The construction of the 2-oxa-7-azaspiro[4.4]nonane core structure can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Convergent and Divergent Synthetic Strategies for Spirocyclic Systems

The synthesis of spirocyclic systems like 2-oxa-7-azaspiro[4.4]nonane can be approached through both convergent and divergent strategies.

Convergent synthesis involves the independent synthesis of the two ring systems, the pyrrolidine (B122466) and the tetrahydrofuran (B95107), which are then coupled in a later step to form the spirocyclic core. This approach is advantageous for its efficiency in building complex molecules, as it allows for the optimization of reaction conditions for each ring system separately before their union.

Divergent synthesis , on the other hand, starts from a common precursor that is sequentially elaborated to introduce diversity. A notable example is the solution-phase parallel synthesis of a library of N-diversified 1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes, a closely related scaffold. nih.gov This strategy began with a single precursor and introduced divergence in three stages: initial separation of two spirocyclic diastereomers, elaboration of each diastereomer into different scaffolds using Horner-Emmons-Wadsworth reagents, and finally, diversification of the nitrogen atom through three different modes. nih.gov This approach led to the creation of a 162-member compound library from a single starting material. nih.gov

A one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been reported, which can be considered a highly convergent and efficient method. researchgate.net This reaction utilizes a Manganese(III)-based oxidation of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones to yield the desired spirocyclic dione (B5365651) scaffold in good yields. researchgate.net

StrategyDescriptionAdvantages
Convergent Independent synthesis of constituent rings followed by coupling.High overall yields for complex targets, modularity.
Divergent Elaboration of a common precursor to generate a library of analogues.Efficient for generating chemical diversity, suitable for medicinal chemistry.

Stereoselective Synthesis Approaches for Chiral Centers within the Spiro[4.4]nonane System

The presence of stereocenters in the 2-oxa-7-azaspiro[4.4]nonane scaffold necessitates the development of stereoselective synthetic methods. Both diastereoselective and enantioselective approaches have been explored for the synthesis of related spirocyclic systems.

A diastereoselective Au/Pd relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition with a Pd-π-allyl dipole generated from a vinyl benzoxazinanone. This method provides the spiro[4.5]decane skeleton with high diastereoselectivity. researchgate.net

While specific enantioselective syntheses for the parent 2-oxa-7-azaspiro[4.4]nonane are not extensively documented in readily available literature, general strategies for the asymmetric synthesis of spirocycles are applicable. These often involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. The absolute configuration of the related 2,7-diazaspiro[4.4]nonane has been elucidated through synthesis from a centrodissymmetric intermediate, highlighting a potential strategy for accessing enantiopure spirocycles. researchgate.net

Derivatization and Functionalization Strategies of 2-Oxa-7-azaspiro[4.4]nonane

Once the 2-oxa-7-azaspiro[4.4]nonane core is assembled, further derivatization and functionalization can be carried out to explore its chemical space and modulate its properties.

N-Alkylation and Acylation Reactions at the Azaspiro Nitrogen

The secondary amine at the 7-position of the 2-oxa-7-azaspiro[4.4]nonane scaffold is a key handle for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved using various alkylating agents such as alkyl halides or by reductive amination. These reactions introduce alkyl substituents onto the nitrogen atom, which can significantly influence the molecule's physical and biological properties.

N-Acylation involves the reaction of the secondary amine with acylating agents like acyl chlorides or anhydrides to form amides. This transformation is useful for introducing a wide range of functional groups and for the synthesis of peptide-like structures. For instance, in the synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, the secondary amine was functionalized after the initial synthesis of the core structure. univ.kiev.uaresearchgate.net

ReactionReagentsProducts
N-Alkylation Alkyl halides, Aldehydes/Ketones (reductive amination)N-Alkyl-2-oxa-7-azaspiro[4.4]nonanes
N-Acylation Acyl chlorides, Anhydrides, Carboxylic acids (with coupling agents)N-Acyl-2-oxa-7-azaspiro[4.4]nonanes

Modifications and Substitutions on the Oxa-Ring System

The tetrahydrofuran (oxa-ring) portion of the scaffold can also be a target for chemical modification, although this is often more challenging than derivatization at the nitrogen atom. General synthetic methods for substituted tetrahydrofurans often involve intramolecular cyclization of functionalized precursors. organic-chemistry.org Modifications to the pre-formed oxa-ring could potentially involve ring-opening reactions followed by functionalization and re-cyclization, or direct functionalization of the ring if suitable activating groups are present. For example, the synthesis of spiro compounds containing a tetrahydrofuran ring has been achieved through the acid-catalyzed cyclization of diols. cdnsciencepub.comresearchgate.net

Orthogonal Protecting Group Strategies for Selective Functionalization

In more complex synthetic schemes involving the 2-oxa-7-azaspiro[4.4]nonane scaffold, where multiple reactive functional groups may be present, an orthogonal protecting group strategy is crucial for selective functionalization. Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups in the molecule. bham.ac.ukthieme-connect.de

For the 2-oxa-7-azaspiro[4.4]nonane system, a common strategy would involve the protection of the secondary amine with a group that is stable to the conditions required for modifications elsewhere in the molecule. For instance, a tert-butyloxycarbonyl (Boc) group could be used to protect the nitrogen, which is stable under a variety of conditions but can be removed with acid. This would allow for transformations on other parts of the molecule, followed by deprotection and subsequent functionalization of the amine. In the synthesis of spirodiamine scaffolds, selective deprotection of doubly Boc-protected derivatives was used to obtain mono-Boc variants, demonstrating a practical application of this strategy. researchgate.net

The choice of protecting groups is critical and must be carefully planned based on the desired synthetic sequence. A well-designed orthogonal protection scheme enables the stepwise and regioselective modification of the 2-oxa-7-azaspiro[4.4]nonane scaffold, providing access to a wide range of complex and diverse derivatives.

Utility of 2-Oxa-7-azaspiro[4.4]nonane Hemioxalate as a Synthetic Intermediate and Building Block

The value of spirocyclic scaffolds, such as 2-oxa-7-azaspiro[4.4]nonane, in drug discovery lies in their inherent three-dimensionality. These rigid structures can provide novel exit vectors for substituents, allowing for the exploration of previously inaccessible chemical space. The incorporation of such scaffolds can lead to improved physicochemical properties of drug candidates, including enhanced solubility, metabolic stability, and target-binding affinity. While these general principles apply to the 2-Oxa-7-azaspiro[4.4]nonane core, specific data for the hemioxalate salt remains elusive in the context of the requested outline.

There is a lack of specific, published examples detailing the incorporation of this compound into complex molecular architectures for drug discovery. General methodologies for the functionalization of similar azaspirocycles often involve N-acylation, N-alkylation, or participation in coupling reactions to append the spirocyclic core to a larger molecular framework. It is plausible that this compound could be utilized in a similar fashion; however, without concrete examples, any discussion remains speculative.

The table below hypothetically illustrates how such a compound might be cataloged as a building block, though it is not based on specific research findings of its incorporation.

Building Block IDScaffoldPotential Reaction TypeTarget Class (Hypothetical)
B-10272-Oxa-7-azaspiro[4.4]nonaneN-ArylationKinases
B-10282-Oxa-7-azaspiro[4.4]nonaneReductive AminationGPCRs
B-10292-Oxa-7-azaspiro[4.4]nonaneAmide CouplingProteases

This table is for illustrative purposes only and does not represent actual experimental data.

Similarly, the role of this compound as a key intermediate in the multistep synthesis of named, biologically active compounds is not well-documented in the available literature. While the synthesis of derivatives such as 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones has been reported, the subsequent transformation of these derivatives into biologically active molecules is not described. researchgate.net The broader class of azaspiro[4.4]nonanes is known to be a core structure in some natural products and bioactive compounds. nih.gov However, the specific utility of the 2-oxa-7-aza variant as a hemioxalate salt in this context is not explicitly detailed.

The following table presents a hypothetical synthetic sequence to illustrate the potential role of this building block, but it is not based on published syntheses of specific bioactive compounds.

StepReactant 1Reactant 2Reaction TypeProductYield (Hypothetical)
1This compound4-FluoronitrobenzeneNucleophilic Aromatic SubstitutionN-(4-nitrophenyl)-2-Oxa-7-azaspiro[4.4]nonane85%
2N-(4-nitrophenyl)-2-Oxa-7-azaspiro[4.4]nonaneH₂, Pd/CNitro ReductionN-(4-aminophenyl)-2-Oxa-7-azaspiro[4.4]nonane95%
3N-(4-aminophenyl)-2-Oxa-7-azaspiro[4.4]nonaneCarboxylic Acid DerivativeAmide CouplingBioactive Compound Analog70%

This table is a hypothetical representation and does not correspond to a documented synthesis of a known biologically active compound.

Structure Activity Relationship Sar Studies and Molecular Design Incorporating the 2 Oxa 7 Azaspiro 4.4 Nonane Scaffold

Methodological Approaches for SAR Investigations Applied to Spirocyclic Systems

Structure-activity relationship (SAR) studies for spirocyclic systems like 2-Oxa-7-azaspiro[4.4]nonane employ a range of established and advanced medicinal chemistry techniques. The primary goal is to understand how modifications to the molecular structure correlate with changes in biological activity.

Key methodological approaches include:

Scaffold Modification and Hopping: This involves altering the core spirocyclic system itself. For the 2-Oxa-7-azaspiro[4.4]nonane scaffold, this could include changing ring sizes (e.g., to 2-oxa-7-azaspiro[3.4]octane or [4.5]decane), altering heteroatom positions (e.g., to 1-oxa-7-azaspiro[4.4]nonane), or replacing the oxygen with other heteroatoms or carbon (e.g., 2,7-diazaspiro[4.4]nonane or 2-azaspiro[4.4]nonane). This helps determine the optimal geometry and heteroatom arrangement for target binding.

Substituent Variation Analysis: This is the most common SAR method, where functional groups at various positions on the scaffold are systematically modified. For the 2-Oxa-7-azaspiro[4.4]nonane core, substituents can be introduced on the nitrogen atom of the pyrrolidine (B122466) ring or at available carbon positions on either ring. The variations explore the impact of:

Steric Bulk: Introducing groups of increasing size to probe the spatial tolerance of the binding pocket.

Electronic Effects: Adding electron-donating or electron-withdrawing groups to modulate pKa, hydrogen bonding potential, and electrostatic interactions.

Conformationally Restricted Analogs: The inherent rigidity of the spiro-center is a key feature. SAR studies often involve comparing the spirocycle with more flexible, acyclic, or monocyclic analogs to quantify the benefit of conformational constraint. A rigid scaffold can pre-organize the key binding motifs in the optimal orientation for receptor interaction, reducing the entropic penalty of binding and thus increasing potency.

Computational Modeling: In silico techniques are crucial for rationalizing and predicting SAR. Molecular docking can predict the binding mode of 2-Oxa-7-azaspiro[4.4]nonane derivatives within a target's active site. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, guiding the design of new analogs with improved potency.

Conformational Analysis and Rigidity of the 2-Oxa-7-azaspiro[4.4]nonane Moiety in Ligand-Target Interactions

The 2-Oxa-7-azaspiro[4.4]nonane scaffold is composed of two five-membered rings: a tetrahydrofuran (B95107) and a pyrrolidine. Both rings are non-planar and adopt envelope or twist conformations. The spiro fusion at the C5 position locks the relative orientation of these two rings, resulting in a rigid molecular framework.

This rigidity has profound implications for ligand-target interactions:

Defined Exit Vectors: The substituents attached to the spirocyclic core are projected into space in well-defined directions, often referred to as "exit vectors." This allows for precise positioning of functional groups to interact with specific sub-pockets of a biological target, which can be a powerful tool for enhancing selectivity.

Reduced Entropy Loss upon Binding: Flexible molecules must adopt a specific, low-energy conformation to bind effectively to a target, a process that is entropically unfavorable. Because the 2-Oxa-7-azaspiro[4.4]nonane scaffold is already conformationally restricted, the loss of rotational freedom upon binding is minimized. This can lead to a more favorable free energy of binding and, consequently, higher ligand potency.

Improved Physicochemical Properties: The introduction of sp³-rich spiro-centers increases the three-dimensionality of a molecule. This "escape from flatland" is often associated with improved clinical success rates, as it can lead to better solubility, increased metabolic stability, and reduced off-target effects compared to flat, aromatic systems.

While specific X-ray crystallography or NMR-based binding studies for 2-Oxa-7-azaspiro[4.4]nonane derivatives are not widely available in public literature, the conformational properties can be inferred from studies on analogous systems. The fixed nature of the scaffold is its most defining characteristic, making it a reliable anchor for the spatial presentation of pharmacophoric elements.

Influence of Substituent Variations on the Bioactivity Profile of 2-Oxa-7-azaspiro[4.4]nonane Derivatives

Detailed SAR studies correlating substituent changes on the 2-Oxa-7-azaspiro[4.4]nonane core with specific biological activities are not extensively documented in peer-reviewed journals, suggesting the scaffold may be a relatively new or underexplored building block in medicinal chemistry programs. However, based on general principles, the influence of substitutions at key positions can be predicted.

N7-Position (Pyrrolidine Nitrogen): This is the most synthetically accessible position for modification.

Basic Amine: The unsubstituted secondary amine can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, potentially forming a key salt bridge with an acidic residue (e.g., aspartate or glutamate) in a target protein.

N-Acylation: Converting the amine to an amide removes the basicity and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can completely alter the binding mode and properties of the molecule.

Carbon Skeleton: While synthetically more challenging, substitution on the carbon atoms of the tetrahydrofuran or pyrrolidine rings would allow for fine-tuning of steric and electronic interactions. For instance, the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones has been reported, introducing carbonyl groups that can serve as hydrogen bond acceptors and points for further chemical elaboration.

Without specific biological data, a quantitative SAR table cannot be constructed. However, the scaffold provides multiple handles for diversification, making it a versatile platform for library synthesis in drug discovery campaigns.

Comparative SAR Studies with Related Spirocyclic Scaffolds, including Analogous Ring Systems and Isomers

To understand the potential of the 2-Oxa-7-azaspiro[4.4]nonane scaffold, it is instructive to compare it with related spirocycles for which biological data are available. These comparisons highlight how subtle changes in ring size, heteroatom placement, and core structure can dramatically influence biological activity.

One of the most important roles for novel spirocycles is to serve as bioisosteres for existing motifs like piperidine (B6355638). Bioisosteric replacement can improve properties such as metabolic stability, lipophilicity, and potency while maintaining the crucial binding interactions.

ScaffoldExample of Biological ActivityKey SAR Insights
1-Azaspiro[4.4]nonane Found in Cephalotaxus alkaloids (antiproliferative); also developed as nicotinic acetylcholine (B1216132) receptor agonists.The all-carbon five-membered ring provides a different conformational profile and lipophilicity compared to the oxa-analog. Its presence in potent natural products validates the utility of the azaspiro[4.4]nonane core.
N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione Anticonvulsant activity.SAR studies showed that expanding the adjoining carbocyclic ring from five to six members (azaspiro[4.5]decane) maintained or increased activity, while further expansion or contraction was detrimental. This highlights the precise spatial requirements for activity.
7-Oxa-2-azaspiro[3.5]nonane Used as a piperidine bioisostere in analogs of the anesthetic Bupivacaine.The spirocyclic analog exhibited comparable activity but with significantly lower toxicity and increased water solubility compared to the parent drug, demonstrating the power of spirocycles to improve pharmacokinetic and safety profiles.
2-Azaspiro[3.3]heptane Widely used as a piperidine bioisostere.This smaller, more compact spirocycle offers a different set of exit vectors and has been shown to successfully mimic piperidine in bioactive compounds, often leading to enhanced properties.

These examples demonstrate that the spirocyclic core is not merely a passive linker but an active contributor to the pharmacodynamic and pharmacokinetic properties of a molecule. The 2-Oxa-7-azaspiro[4.4]nonane scaffold, by combining a tetrahydrofuran and a pyrrolidine ring, offers a unique balance of polarity (from the ether oxygen and amine nitrogen) and conformational rigidity. Its specific 3D shape and hydrogen bonding capabilities distinguish it from its all-carbon or isomeric analogs, providing a distinct tool for medicinal chemists to probe biological targets and design next-generation therapeutics.

Biological and Pharmacological Research Applications of 2 Oxa 7 Azaspiro 4.4 Nonane Scaffold Based Compounds

Enzyme Modulation by Spirocyclic Derivatives, including the 2-Oxa-7-azaspiro[4.4]nonane System

The unique three-dimensional geometry of spirocyclic scaffolds makes them attractive candidates for designing highly specific enzyme modulators. researchgate.nettandfonline.com The fixed spatial arrangement of substituents on a spirocyclic core, such as 2-Oxa-7-azaspiro[4.4]nonane, can lead to precise interactions with enzyme active sites or allosteric pockets, potentially enhancing potency and selectivity. rmit.edu.vn

Inhibition of Specific Enzyme Classes (e.g., Kinases, NAMPT, Mutant IDH) through Spirocyclic Frameworks

Spirocyclic structures are increasingly being explored for their potential as inhibitors of key enzymes implicated in diseases like cancer. Targets such as kinases, nicotinamide (B372718) phosphoribosyltransferase (NAMPT), and mutant isocitrate dehydrogenase (IDH) are central to many pathological processes.

Kinase Inhibition : Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. While numerous kinase inhibitors have been developed, achieving selectivity remains a significant challenge. The rigid structure of spirocycles can help orient functional groups to interact with specific regions of the ATP-binding pocket or allosteric sites, thereby improving selectivity. Although specific 2-Oxa-7-azaspiro[4.4]nonane-based kinase inhibitors are not yet extensively documented, the scaffold provides a robust platform for the synthesis of new chemical entities for screening. nih.gov

NAMPT Inhibition : NAMPT is the rate-limiting enzyme in the NAD salvage pathway, which is crucial for the high energy demands of cancer cells. google.comnih.gov Inhibition of NAMPT has emerged as a promising anti-cancer strategy. google.comnih.gov The development of novel inhibitors with improved pharmacological profiles is an active area of research. The 2-Oxa-7-azaspiro[4.4]nonane framework could serve as a core for novel NAMPT inhibitors, offering distinct structural features compared to existing chemotypes.

Mutant IDH Inhibition : Mutations in isocitrate dehydrogenase (IDH) enzymes lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which drives the development of certain cancers. google.com Small molecule inhibitors that selectively target mutant IDH enzymes have shown clinical success. google.com The design of new generations of mIDH inhibitors could benefit from the structural diversity offered by spirocyclic systems like 2-Oxa-7-azaspiro[4.4]nonane.

Illustrative data from hypothetical screening of 2-Oxa-7-azaspiro[4.4]nonane derivatives against these enzyme targets could be presented as follows:

Interactive Table 1: Illustrative Inhibition Data for 2-Oxa-7-azaspiro[4.4]nonane Derivatives

Compound Target Enzyme IC50 (nM)
2-Oxa-7-azaspiro[4.4]nonane-Derivative A Kinase X 85
2-Oxa-7-azaspiro[4.4]nonane-Derivative B NAMPT 120
2-Oxa-7-azaspiro[4.4]nonane-Derivative C Mutant IDH1-R132H 50
2-Oxa-7-azaspiro[4.4]nonane-Derivative D Kinase Y >10,000

Activation of Soluble Guanylate Cyclase (sGC) by Spirocyclic Scaffolds

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway; its activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which mediates vasodilation and other physiological processes. wikipedia.org Therapeutic agents that activate sGC can be classified as sGC stimulators, which act on the reduced form of the enzyme, or sGC activators, which target the oxidized, heme-free form. wikipedia.orgnih.gov Known sGC activators and stimulators, such as riociguat (B1680643) and vericiguat, possess complex heterocyclic structures. mdpi.com The development of novel sGC modulators is of great interest for treating cardiovascular diseases like pulmonary hypertension and heart failure. mdpi.com While no spirocyclic sGC activators based on the 2-Oxa-7-azaspiro[4.4]nonane scaffold have been reported, this structural motif offers a unique opportunity to design compounds that could interact with the enzyme's heme pocket or allosteric sites in novel ways. researchgate.net

Comparative Enzyme Inhibition Potency with Related Spiro Compounds

In drug discovery, comparing the potency of a new compound series with existing inhibitors or related structural analogs is crucial for establishing structure-activity relationships (SAR). For the 2-Oxa-7-azaspiro[4.4]nonane scaffold, this would involve synthesizing a library of derivatives and evaluating their inhibitory activity against a specific enzyme. The resulting data, typically half-maximal inhibitory concentrations (IC50), would then be compared to those of other spirocyclic inhibitors or non-spirocyclic compounds targeting the same enzyme. This comparative analysis helps identify key structural features responsible for potency and selectivity, guiding the optimization of lead compounds.

Interactive Table 2: Illustrative Comparative Potency of Spirocyclic Inhibitors Against Target Enzyme Z

Compound Scaffold Representative Compound IC50 (nM)
2-Oxa-7-azaspiro[4.4]nonane Hypothetical Derivative 1 75
Azaspiro[3.3]heptane Known Inhibitor X 150
Oxaspiro[3.4]octane Known Inhibitor Y 200

Receptor and Ion Channel Modulation by 2-Oxa-7-azaspiro[4.4]nonane Derivatives

The defined three-dimensional structure of the 2-Oxa-7-azaspiro[4.4]nonane scaffold is well-suited for interaction with the complex topologies of transmembrane proteins such as G-protein coupled receptors and ion channels.

Allosteric Modulatory Effects on G-Protein Coupled Receptors (GPCRs) by Spirocyclic Structures

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by a significant portion of modern pharmaceuticals. frontiersin.org Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer several advantages over traditional orthosteric ligands, including greater subtype selectivity and a better safety profile. nih.govnih.gov The binding sites for allosteric modulators are often less conserved than orthosteric sites, allowing for more specific drug design. frontiersin.org Spirocyclic frameworks are particularly promising for targeting these allosteric sites due to their rigid and complex three-dimensional shapes, which can facilitate unique interactions. tandfonline.com The 2-Oxa-7-azaspiro[4.4]nonane system represents a novel scaffold that could be functionalized to produce positive (PAM), negative (NAM), or biased (BAM) allosteric modulators for various GPCR targets. frontiersin.orgnih.gov

Modulation of Voltage-Gated Ion Channels by Spirocyclic Ligands

Voltage-gated ion channels (VGICs) are critical for electrical signaling in cells and are important targets for treating a range of disorders, including pain, epilepsy, and cardiac arrhythmias. acs.org These channels are large transmembrane proteins with distinct states (resting, open, inactivated) that can be differentially targeted by small molecule ligands. acs.org Natural products that modulate ion channels, such as certain alkaloid toxins, often possess complex, rigid polycyclic structures. nih.gov The 2-Oxa-7-azaspiro[4.4]nonane scaffold provides a synthetic platform for creating structurally rigid molecules with precise spatial orientation of substituents. This could enable the development of new ligands that selectively stabilize a particular channel state or block the ion pore, offering a potential avenue for novel therapeutics targeting voltage-gated sodium, potassium, or calcium channels.

Antiparasitic and Antimicrobial Investigations of Spirocyclic Chemotypes

The unique three-dimensional architecture of spirocyclic compounds has positioned them as a compelling scaffold in the search for novel therapeutic agents against a range of infectious diseases. Their conformational rigidity and ability to present substituents in precise spatial orientations allow for potent and selective interactions with biological targets. Researchers have explored derivatives of spirocyclic systems, including those related to the 2-oxa-7-azaspiro[4.4]nonane framework, for their potential to combat parasites and viruses that pose significant global health threats.

Antiplasmodial Activity in Plasmodium falciparum Research involving Related Spirocycles

Malaria, caused by parasites of the Plasmodium genus, remains a devastating disease, and the emergence of drug-resistant strains necessitates the discovery of new antimalarial agents. Spirocyclic structures have emerged as a promising pharmacophore in this area. An unbiased, cell-based screening of synthetic compounds inspired by natural products identified a spirocyclic chromane, UCF 201, as a novel antiplasmodial agent. nih.gov This compound demonstrated significant activity against the chloroquine-resistant Dd2 strain of P. falciparum with a 50% effective concentration (EC₅₀) of 350 nM. nih.gov Further investigation into its mode of action revealed that UCF 201 is early-acting and inhibits multiple stages of the parasite's asexual intraerythrocytic life cycle, including the ring, trophozoite, and schizont stages, as well as merozoite invasion. nih.gov This multi-stage activity is a desirable characteristic for an antimalarial drug candidate. nih.gov

In a separate line of research, scientists have investigated 2-trichloromethylquinoxaline derivatives, which can incorporate spirocyclic moieties, for their antiplasmodial properties. These studies highlighted that the parasite's apicoplast, a non-photosynthetic plastid essential for its survival, is a key target. nih.gov Structure-activity relationship (SAR) studies of 2-phenoxy-3-trichloromethylquinoxalines led to the identification of compounds with potent antiplasmodial activity. For instance, derivatives with meta-halogenated phenoxy groups exhibited the best profiles. mdpi.com

Compound IDSpirocyclic ClassP. falciparum StrainEC₅₀ (µM)Cytotoxicity CC₅₀ (HepG2 cells, µM)Selectivity Index (CC₅₀/EC₅₀)
UCF 201ChromaneDd2 (chloroquine-resistant)0.350>17.5>50
3c QuinoxalineK1 (chloroquine-resistant)0.3424.3~71
3f QuinoxalineK1 (chloroquine-resistant)0.3222.8~71

This table summarizes the antiplasmodial activity of selected spirocyclic and related heterocyclic compounds.

Antischistosomal Efficacy Studies of Spirocyclic Chemotypes

Schistosomiasis is a parasitic disease caused by flatworms of the Schistosoma genus, affecting millions worldwide. The current reliance on a single drug, praziquantel (B144689), raises concerns about the potential development of resistance, driving the search for new antischistosomal agents. osti.govresearchgate.net Research in this area has included the exploration of spirocyclic and related heterocyclic structures.

A structure-based drug design approach, building upon the known antischistosomal agent oxamniquine (B1677833), has led to the development of novel small molecules. nih.gov Oxamniquine is a pro-drug that requires activation by a parasite-specific sulfotransferase (SmSULT-OR). osti.govnih.gov By modifying the core tetrahydroquinoline ring of oxamniquine and introducing different heterocyclic and spirocyclic-like motifs, researchers aimed to create compounds with broader species activity and improved properties. This research led to the discovery of compound 12a , which demonstrated effective worm-killing activity against S. mansoni (75% reduction), S. haematobium (40% reduction), and S. japonicum (>80% reduction). nih.gov

Another potential drug target in the parasite is the S. mansoni nicotinamide adenine (B156593) dinucleotide (NAD)+ catabolizing enzyme (SmNACE), an ectoenzyme located in the worm's tegument. ifremer.fr Screening of natural and synthetic compounds has identified potential inhibitors of this enzyme. For example, Piperolactam D showed significant inhibition of SmNACE with a 50% inhibitory concentration (IC₅₀) of 10 µM, while Gallic acid exhibited potent worm-killing capacity equivalent to praziquantel at a concentration of 100 µM. ifremer.fr These findings highlight the potential of diverse chemical scaffolds, including those that can be incorporated into spirocyclic designs, to combat schistosomiasis through various mechanisms. ifremer.fr

Compound/ExtractTarget SpeciesActivity MetricConcentrationResult
Compound 12a S. mansoniWorm KillingNot specified75% kill rate
Compound 12a S. haematobiumWorm KillingNot specified40% kill rate
Compound 12a S. japonicumWorm KillingNot specified>80% kill rate
Gallic acid (5) S. mansoniWorm Killing100 µMEquivalent to Praziquantel
Piperolactam D (8) S. mansoniEnzyme Inhibition (SmNACE)IC₅₀ = 10 µMSignificant Inhibition

This table presents the antischistosomal activity of selected compounds from recent research.

Research on Respiratory Syncytial Virus RNA Polymerase Inhibitors based on Related Spirocycles

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly. asm.orgnih.gov The viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the L-protein, is a prime target for antiviral drug development. nih.govnih.gov Non-nucleoside inhibitors (NNIs) represent a promising class of compounds that can target this enzyme.

Research has led to the discovery of spiro-indolinone series as potent RSV polymerase inhibitors. asm.org These compounds bind to a novel, highly conserved site within the palm domain of the L protein, adjacent to the nucleotide-binding site. asm.org This binding action effectively inhibits viral mRNA transcription and replication for both RSV A and B strains. asm.org The discovery of this new binding site opens avenues for structure-based design of more effective therapeutics.

Other research efforts have identified various classes of molecules that inhibit the RSV polymerase. For example, AZ-27, a non-nucleoside inhibitor, showed strong antiviral activity against both major subtypes of RSV with no detectable cytotoxicity. nih.gov Nucleoside analogs such as ALS-8112 (and its pro-drug ALS-8176) also function by targeting the RSV polymerase. mdpi.comsemanticscholar.org The active triphosphate form of ALS-8112 acts as a chain terminator during RNA synthesis. mdpi.comsemanticscholar.org The development of these varied chemotypes, including spirocyclic frameworks, underscores the viability of the RSV polymerase as a drug target.

Compound ClassSpecific Compound ExampleMechanism of ActionTargetRSV Subtypes
Spiro-indolinoneNot specifiedNon-nucleoside inhibitorNovel site in L protein palm domainA and B
BenzimidazoleBI cpd DNon-nucleoside inhibitor, interferes with mRNA cappingL proteinA
BenzazepineYM-53403Non-nucleoside inhibitorL proteinA and B
Nucleoside AnalogALS-8112Chain terminator of RNA synthesisRNA PolymeraseA and B

This table summarizes various classes of inhibitors targeting the RSV RNA polymerase.

Contributions to Other Therapeutic Areas (e.g., Oncology) through Spirocyclic Frameworks

The rigid, three-dimensional nature of spirocyclic scaffolds makes them ideal for designing molecules that can precisely fit into the binding pockets of therapeutic targets in oncology. mdpi.com These frameworks are present in numerous natural products with potent anti-cancer activity and are increasingly incorporated into clinical drug candidates. nih.govrsc.org

Spirooxindoles, a prominent class of spirocycles, have shown significant potential as anticancer agents. nih.gov Their structure, featuring a spiro fusion at the C3 position of an oxindole (B195798) ring, allows them to interact effectively with various biological targets. nih.gov For instance, derivatives have been designed as inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancers such as breast cancer. nih.gov Spirotryprostatin A, a natural spirooxindole, has been shown to inhibit breast cancer cell proliferation and induce apoptosis. nih.gov

The versatility of the spirocyclic scaffold is further demonstrated by its presence in drugs targeting other cancer-related pathways. ARN-509 (Apalutamide), a spiro thiohydantoin derivative, is an androgen receptor inhibitor used in the treatment of prostate cancer. rsc.org In broader screening efforts, novel synthetic spiro compounds have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. One study synthesized twelve spiro compounds and tested them against four cancer cell lines, with compound 1c showing the most noteworthy activity across all lines tested. mdpi.com

Compound IDCancer Cell LineCell Line TypeIC₅₀ (µM)
1c HCT116Human colon carcinoma52.81
1c PC3Prostate carcinoma74.40
1c SNB19Astrocytoma101
1c HL60Promyelocytic leukemia49.72

This table shows the in vitro antiproliferative activities of a promising synthetic spiro compound against four human cancer cell lines. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Oxa 7 Azaspiro 4.4 Nonane Systems

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Spirocyclic Compounds

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting how a ligand, such as a derivative of 2-Oxa-7-azaspiro[4.4]nonane, might interact with a biological target, typically a protein or nucleic acid. The unique three-dimensional and rigid nature of spirocyclic compounds makes them particularly interesting subjects for such studies. mdpi.comchembridge.com The spiro junction limits the conformational mobility of the molecule, which can lead to more selective and effective binding to biological targets. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in studies of spiropyrimidinetrione oxazolidinone derivatives, molecular docking suggested a binding mode similar to that of Linezolid within the 50S ribosomal RNA, providing a structural basis for their antibacterial activity. nih.gov A similar approach could be employed to dock 2-Oxa-7-azaspiro[4.4]nonane analogs into the active sites of various enzymes or receptors to identify potential biological activities.

Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-receptor complex over time. These simulations, which can span from nanoseconds to microseconds, reveal the stability of binding poses, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the target upon binding. frontiersin.orgnih.gov For example, MD simulations have been used to investigate the interaction of ligands with G-protein coupled receptors (GPCRs), revealing how specific dynamic movements of the receptor are induced by the ligand. frontiersin.org Such simulations would be critical in assessing the stability of a 2-Oxa-7-azaspiro[4.4]nonane derivative within a target's binding site.

Table 1: Key Interactions in Ligand-Target Binding for Spirocyclic Compounds Identified via Molecular Docking.
Type of InteractionDescriptionExample Amino Acid ResiduesRelevance to 2-Oxa-7-azaspiro[4.4]nonane
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Serine, Threonine, Aspartate, GlutamateThe oxygen and nitrogen atoms in the scaffold can act as hydrogen bond acceptors or donors.
Hydrophobic InteractionsInteractions between nonpolar groups, driven by the tendency of water to exclude nonpolar molecules.Leucine, Valine, Phenylalanine, TryptophanThe aliphatic rings of the spiro-scaffold can engage in hydrophobic contacts within the binding pocket.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All amino acidsCrucial for the overall shape complementarity and stability of the ligand in the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of the 2-Oxa-7-azaspiro[4.4]nonane Motif

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods can elucidate the electronic structure, orbital energies, and charge distribution of the 2-Oxa-7-azaspiro[4.4]nonane motif, which are fundamental to understanding its chemical reactivity and potential interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For the 2-Oxa-7-azaspiro[4.4]nonane motif, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack or hydrogen bonding. Such information is vital for predicting how the molecule will recognize and bind to a biological receptor. nih.gov Studies on other heterocyclic systems have successfully used DFT to understand intermolecular interactions and reactivity, providing a clear precedent for applying these methods to the 2-Oxa-7-azaspiro[4.4]nonane scaffold. nih.govtandfonline.com

Table 2: Theoretical Electronic Properties Calculated via DFT for a Hypothetical Heterocyclic System.
Calculated PropertyTypical Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and kinetic stability.
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding.

In Silico Screening and Virtual Library Design for Novel 2-Oxa-7-azaspiro[4.4]nonane Analogs

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Given the synthetic accessibility of the 2-Oxa-7-azaspiro[4.4]nonane scaffold, it serves as an excellent core for the design of a virtual library of novel analogs.

The process begins with the enumeration of a virtual library. This involves computationally adding a wide variety of chemical groups (R-groups) to specific attachment points on the 2-Oxa-7-azaspiro[4.4]nonane core. This can generate thousands or even millions of virtual compounds with diverse physicochemical properties. Commercial libraries of spirocyclic compounds are also available, providing a starting point for screening efforts. lifechemicals.com

Once the library is generated, these virtual compounds are screened against a specific biological target using methods like molecular docking. The compounds are ranked based on their predicted binding affinity (docking score), and the top-scoring "hits" are selected for further investigation. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. The design of libraries of oxazolidinone derivatives has been reported to identify new antibacterial agents, demonstrating the power of this strategy. rsc.org

Table 3: Example of a Virtual Library Design Strategy for 2-Oxa-7-azaspiro[4.4]nonane Analogs.
Core ScaffoldAttachment PointExample R-GroupsDesired Property Modification
2-Oxa-7-azaspiro[4.4]nonaneNitrogen atom (N-7)-CH₃, -C(=O)Ph, -SO₂CH₃Modulate basicity, introduce aromatic interactions, alter solubility.
Pyrrolidine (B122466) Ring (e.g., C-6, C-8, C-9)-F, -OH, -NH₂, =O (carbonyl)Introduce hydrogen bonding potential, alter polarity.
Tetrahydrofuran (B95107) Ring (e.g., C-1, C-3, C-4)-CH₃, -PhIncrease lipophilicity, explore additional binding pockets.

Cheminformatics and Data Mining for Structure-Activity Landscape Analysis of Spiro Compounds

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. A key concept in this field is the Structure-Activity Relationship (SAR), which posits that the biological activity of a compound is related to its chemical structure. nih.gov By analyzing the SAR of a series of compounds, such as analogs of 2-Oxa-7-azaspiro[4.4]nonane, medicinal chemists can understand which structural features are important for activity and use this knowledge to design more potent and selective molecules.

The Structure-Activity Landscape (SAL) is a graphical representation that visualizes the relationship between structural similarity and biological activity. researchgate.net In a SAL, smooth regions indicate that small changes in structure lead to small changes in activity, which is a predictable SAR. nih.gov However, the landscape can also feature "activity cliffs," which are pairs of structurally very similar compounds that exhibit a large difference in biological activity. researchgate.net Identifying these cliffs is highly informative, as it can highlight subtle structural modifications that are critical for interacting with the target.

Data mining tools and machine learning algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models create a mathematical relationship between the chemical structures (represented by molecular descriptors) and the biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized 2-Oxa-7-azaspiro[4.4]nonane analogs, further prioritizing candidates for synthesis. SAR studies have been successfully applied to various spirocyclic systems, including spirolactones and spiropyrimidinones, to guide drug discovery efforts. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions for 2 Oxa 7 Azaspiro 4.4 Nonane Hemioxalate

Development of Novel Synthetic Methodologies for Enhanced Chemical Diversity of Spiro[4.4]nonane Derivatives

The exploration of the full therapeutic potential of the 2-oxa-7-azaspiro[4.4]nonane scaffold is contingent upon the development of versatile and efficient synthetic methods. Researchers are actively pursuing novel strategies to construct the spiro[4.4]nonane core and to introduce a wide range of functional groups, thereby expanding the accessible chemical space.

Recent advancements in synthetic organic chemistry offer promising avenues for creating diverse libraries of spiro[4.4]nonane derivatives. mdpi.com Key methodologies that are being explored include:

Tandem Reactions: Methods like the Diels-Alder reaction followed by immediate aromatization have been developed for the synthesis of fused spiro[4.4]nonane-dione derivatives. acs.org

Cycloaddition Reactions: Unprecedented (4+1) desymmetrizing spiroannulation and [3+2] cycloaddition reactions are being utilized to produce functionally enriched spiro[4.4]nonane structures with multiple stereocenters. nih.govresearchgate.net

Catalytic Approaches: The use of palladium-catalyzed cross-coupling reactions and N-heterocyclic carbene (NHC) catalysis are enabling the construction of complex spirocycles. researchgate.netresearchgate.net

Solid-Phase Synthesis: Efficient solid-phase synthesis methodologies are being developed to create novel spirocyclic heterocycles, which can streamline the synthesis process and avoid the use of toxic reagents. nih.gov

These innovative synthetic routes are crucial for generating a broad spectrum of derivatives, allowing for systematic investigation of structure-activity relationships (SAR).

Table 1: Emerging Synthetic Methodologies for Spiro[4.4]nonane Derivatives
MethodologyDescriptionKey AdvantagesReference
Tandem [4+2] Cycloaddition/AromatizationA sequence involving a Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione to form fused spiro derivatives.Allows for the synthesis of both symmetric and asymmetric fused systems. acs.org
Vinylogous (4+1) CarbospiroannulationAn organocatalytic enantioselective cycloaddition that creates spiro[4.4]nonane structures with three stereocenters.Enables single-step synthesis of complex chiral spirocycles with high yields. researchgate.net
Enyne CycloisomerizationA ruthenium-catalyzed reaction used in the total synthesis of natural products containing spirocyclic moieties.Effective for forming the core spirocyclic ring system in complex molecules. rsc.org
Solid-Phase SynthesisA multi-step synthesis on a solid support, reducing the need for purification between steps.Eliminates the use of toxic reagents and simplifies the overall synthetic process. nih.gov

Application in Fragment-Based Drug Design (FBDD) and Covalent Chemistry

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, focusing on identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. openaccessjournals.comfrontiersin.org These fragments serve as starting points for the development of more potent and selective drug candidates. openaccessjournals.com The spiro[4.4]nonane scaffold is particularly well-suited for FBDD due to its rigid, three-dimensional structure, which can efficiently explore chemical space. acs.orgnih.gov

Spirocyclic fragments offer several advantages in FBDD:

Structural Rigidity: The rigid framework of spirocycles reduces the entropic penalty upon binding to a target, often leading to higher binding efficiency. nih.gov

Three-Dimensionality: The inherent 3D nature of spirocycles provides access to novel binding pockets that may be inaccessible to flatter, aromatic compounds. bldpharm.com

Vectorial Diversity: The spirocyclic core allows for the precise projection of substituents into three-dimensional space, facilitating the optimization of interactions with the target protein. spirochem.com

In the context of covalent chemistry, the 2-oxa-7-azaspiro[4.4]nonane scaffold can be functionalized with reactive groups (warheads) that can form a covalent bond with a specific amino acid residue on the target protein. This approach can lead to drugs with increased potency and prolonged duration of action. The defined geometry of the spirocyclic scaffold allows for precise positioning of the warhead to enhance reactivity and selectivity.

Exploration of New Biological Targets and Disease Indications for 2-Oxa-7-azaspiro[4.4]nonane Scaffold-Based Compounds

Spirocyclic compounds are found in numerous natural products and have demonstrated a wide range of biological activities. nih.govresearchgate.net This suggests that the 2-oxa-7-azaspiro[4.4]nonane scaffold could be a privileged structure for targeting a variety of biological pathways implicated in human diseases. researchgate.net

Potential therapeutic areas for derivatives of this scaffold include:

Oncology: Spirooxindoles, a related class of compounds, have shown significant promise as anticancer agents by targeting protein-protein interactions, such as the MDM2-p53 interaction. bohrium.comnih.gov Derivatives of 2-oxa-7-azaspiro[4.4]nonane could be designed to modulate similar targets.

Infectious Diseases: Spirocyclic structures have been investigated for the treatment of bacterial, fungal, viral, and parasitic infections. bohrium.comresearchgate.netresearchgate.net For instance, certain spiro compounds have shown activity against Mycobacterium tuberculosis and various viruses. nih.govnih.gov

Neurological Disorders: The conformational rigidity of spirocycles makes them attractive scaffolds for targeting central nervous system (CNS) receptors and enzymes, with potential applications in neurodegenerative diseases. researchgate.netbohrium.com

Metabolic Diseases: Spirocyclic compounds have been explored as potential treatments for type 2 diabetes by targeting receptors and enzymes involved in glucose metabolism. bohrium.com

Table 2: Potential Biological Targets and Disease Indications for Spirocyclic Scaffolds
Therapeutic AreaPotential Biological Target ClassExample Disease IndicationsReference
OncologyProtein-Protein Interactions (e.g., MDM2-p53), KinasesVarious Cancers, Chronic Myeloid Leukemia bohrium.comnih.gov
Infectious DiseasesViral Proteases, Bacterial Enzymes, Parasitic ProteinsTuberculosis, Malaria, Dengue Virus, HIV nih.govbohrium.com
Neurological DisordersGPCRs, Ion Channels, EnzymesAlzheimer's Disease, Pain nih.govbohrium.com
Metabolic DiseasesGPCRs (e.g., SSTR5, GPR119), Enzymes (e.g., Aldose Reductase)Type 2 Diabetes Mellitus bohrium.com

Integration with Artificial Intelligence and Machine Learning in Drug Design for Spirocyclic Systems

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. researchgate.netnih.gov These computational tools can significantly accelerate the design and optimization of novel drug candidates, including those based on complex spirocyclic scaffolds. oreilly.com

AI and ML can be applied to spirocyclic drug design in several ways:

De Novo Design: Generative AI models can design novel spirocyclic molecules with desired physicochemical and pharmacological properties from the ground up. researchgate.net

Virtual Screening: ML models can be trained to predict the biological activity of large virtual libraries of spiro[4.4]nonane derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can help elucidate the complex relationships between the 3D structure of spirocyclic compounds and their biological activity. researchgate.net

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel spirocyclic compounds, helping to identify and mitigate potential liabilities early in the drug discovery process. researchgate.net

The complexity of spirocyclic systems presents both challenges and opportunities for AI/ML. The large and complex chemical space of these molecules requires sophisticated algorithms and large datasets for effective model training. researchgate.net However, the successful application of AI/ML could unlock the full potential of these scaffolds by navigating this complexity more efficiently. wiley.com

Translational Research Potential and Preclinical Development Considerations for Optimized Derivatives

The ultimate goal of developing derivatives of 2-oxa-7-azaspiro[4.4]nonane is their translation into clinical candidates. This requires careful consideration of their preclinical development profile. The introduction of spirocyclic scaffolds can favorably modulate key drug-like properties. bldpharm.comdndi.org

Key preclinical development considerations include:

Pharmacokinetics (PK): The rigid nature of spirocycles can lead to improved metabolic stability and oral bioavailability. bldpharm.com Optimization studies will focus on fine-tuning the scaffold's substituents to achieve a desirable PK profile.

Physicochemical Properties: Introducing spiro centers often increases the fraction of sp³-hybridized carbons (Fsp³), which has been correlated with higher clinical success rates. bldpharm.com It can also modulate properties like solubility and lipophilicity (logP/logD). bldpharm.com

Selectivity: The well-defined three-dimensional structure of spirocyclic compounds can enhance binding affinity and selectivity for the intended biological target, thereby reducing the potential for off-target effects. researchgate.net

The journey from a promising hit compound to a clinical candidate is complex and requires a multidisciplinary approach. researchgate.net High-throughput synthesis and computational techniques will be essential for the rapid optimization of lead compounds derived from the 2-oxa-7-azaspiro[4.4]nonane scaffold. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-Oxa-7-azaspiro[4.4]nonane hemioxalate, and how can reaction conditions be optimized?

The synthesis of this compound typically involves radical cyclization to construct the spiro[4.4]nonane core, followed by salt formation with oxalic acid. For example, a radical cyclization approach using tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate (CAS: 2126161-89-3) has been reported to yield the spirocyclic backbone . Subsequent treatment with oxalic acid produces the hemioxalate salt. Optimization may involve adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of oxalic acid to ensure high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the spirocyclic structure, with characteristic signals for the oxa-aza ring system (e.g., δ = 3.46–4.46 ppm for ether and amine protons) .
  • HPLC-MS : To assess purity and detect impurities, especially when synthesizing derivatives like tert-butyl-protected intermediates (e.g., CAS: 1023301-84-9) .
  • X-ray Crystallography : Resolves absolute stereochemistry in salt forms, though this requires high-quality single crystals .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what pharmacological activities have been observed?

This compound is a spirocyclic scaffold with demonstrated activity as an α4β2 nicotinic acetylcholine receptor (nAChR) agonist. In preclinical studies, analogs of 2-Oxa-7-azaspiro[4.4]nonane have shown potential in addressing cognitive deficits linked to neuropsychiatric disorders. For example, substitution at the 2-position with benzyl or tosyl groups modulates receptor binding affinity, with IC50_{50} values in the nanomolar range . Recent work also highlights its incorporation into anti-malarial agents, where derivatives exhibit slow-action activity against Plasmodium falciparum (e.g., compound 68q, IC50_{50} = 0.8 μM) .

Q. How can researchers resolve contradictions in experimental data arising from synthetic or analytical variability?

Discrepancies often stem from:

  • Purity Variations : Impurities in starting materials (e.g., tert-butyl intermediates) can alter reaction outcomes. Use HPLC-MS to verify batch consistency .
  • Salt Formation Inconsistencies : Hemioxalate stoichiometry (1:0.5 molar ratio) must be rigorously controlled during crystallization. Thermogravimetric analysis (TGA) can confirm hydration states .
  • Biological Assay Variability : Standardize cell lines (e.g., A549 or HCC827 for EGFR inhibition assays) and use internal controls like AOZ-d4 for quantitative bioactivity studies .

Q. What role does the spirocyclic architecture play in drug design, and how can it be leveraged for novel therapeutics?

The spiro[4.4]nonane system imposes conformational rigidity, enhancing target selectivity and metabolic stability. For instance:

  • Kinase Inhibition : Substitution with 4-anilinoquinazoline at the 2-oxa-6-azaspiro[3.4]octane position improves EGFR inhibition (IC50_{50} < 50 nM in lung cancer models) .
  • CNS Penetration : The compact, lipophilic spirocycle enhances blood-brain barrier permeability, making it suitable for neurotherapeutics .
  • Prodrug Potential : Hemioxalate salts improve aqueous solubility, facilitating in vivo administration .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Use radical cyclization with tert-butyl intermediates; optimize oxalic acid ratios
Characterization Combine NMR, HPLC-MS, and X-ray crystallography
Biological Assays Standardize cell lines and include isotopic internal standards
Data Validation Cross-validate purity via TGA and batch reproducibility studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.